molecular formula C19H16N4O6 B2761787 (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide CAS No. 328555-59-5

(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide

Cat. No.: B2761787
CAS No.: 328555-59-5
M. Wt: 396.359
InChI Key: AUOTUNRXQALUPM-ZBJSNUHESA-N
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Description

(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chromene core with an ethoxy group at the 8th position, a nitrobenzoyl hydrazinylidene moiety at the 2nd position, and a carboxamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base, such as potassium carbonate.

    Attachment of the Nitrobenzoyl Hydrazinylidene Moiety: This step involves the condensation of the chromene core with 3-nitrobenzoyl hydrazine under reflux conditions in the presence of a suitable catalyst, such as acetic acid.

    Formation of the Carboxamide Group: The final step involves the conversion of the ester group at the 3rd position to a carboxamide group using ammonia or an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkoxy or substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl hydrazinylidene moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromene core may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-8-methoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
  • (2E)-8-ethoxy-2-[(4-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
  • (2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxylic acid

Uniqueness

(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6/c1-2-28-15-8-4-5-11-10-14(17(20)24)19(29-16(11)15)22-21-18(25)12-6-3-7-13(9-12)23(26)27/h3-10H,2H2,1H3,(H2,20,24)(H,21,25)/b22-19+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOTUNRXQALUPM-ZBJSNUHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1O/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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